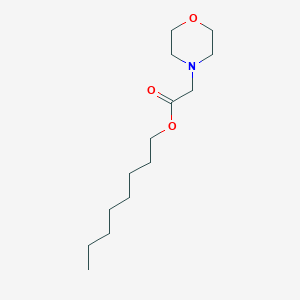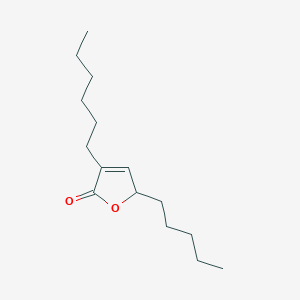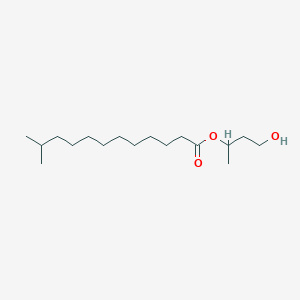![molecular formula C18H34O B14399633 4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol CAS No. 89435-35-8](/img/structure/B14399633.png)
4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol is a compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of two cyclohexane rings connected by a single bond, with propyl groups attached to the 4th carbon of each ring and a hydroxyl group on one of the rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol typically involves the following steps:
Formation of the Cyclohexane Rings: The cyclohexane rings can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.
Attachment of Propyl Groups: The propyl groups can be introduced through Friedel-Crafts alkylation, where cyclohexane is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Bi(cyclohexane) Structure: The two cyclohexane rings are connected through a single bond, which can be achieved by a coupling reaction.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, where the bi(cyclohexane) compound is reacted with a hydroxylating agent such as osmium tetroxide.
Industrial Production Methods
Industrial production of 4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halides, amines, or other substituted compounds.
科学研究应用
4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol involves its interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The propyl groups can interact with hydrophobic regions of proteins, affecting their conformation and function.
相似化合物的比较
Similar Compounds
4,4’-Dimethyl[1,1’-bi(cyclohexane)]: Similar structure but with methyl groups instead of propyl groups.
4,4’-Diethyl[1,1’-bi(cyclohexane)]: Similar structure but with ethyl groups instead of propyl groups.
4,4’-Dipropyl[1,1’-bi(cyclohexane)]: Lacks the hydroxyl group.
Uniqueness
4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol is unique due to the presence of both propyl groups and a hydroxyl group, which confer specific chemical properties and reactivity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
属性
CAS 编号 |
89435-35-8 |
|---|---|
分子式 |
C18H34O |
分子量 |
266.5 g/mol |
IUPAC 名称 |
1-propyl-4-(4-propylcyclohexyl)cyclohexan-1-ol |
InChI |
InChI=1S/C18H34O/c1-3-5-15-6-8-16(9-7-15)17-10-13-18(19,12-4-2)14-11-17/h15-17,19H,3-14H2,1-2H3 |
InChI 键 |
ZNXXRQNYQAGQLO-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCC(CC1)C2CCC(CC2)(CCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate](/img/structure/B14399567.png)
![1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14399583.png)


![1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine](/img/structure/B14399603.png)
![5-Hydroxy-6'-methoxy-2',3',4'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14399604.png)

![1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14399631.png)
![3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile](/img/structure/B14399645.png)
![(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol](/img/structure/B14399654.png)

![6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14399666.png)
